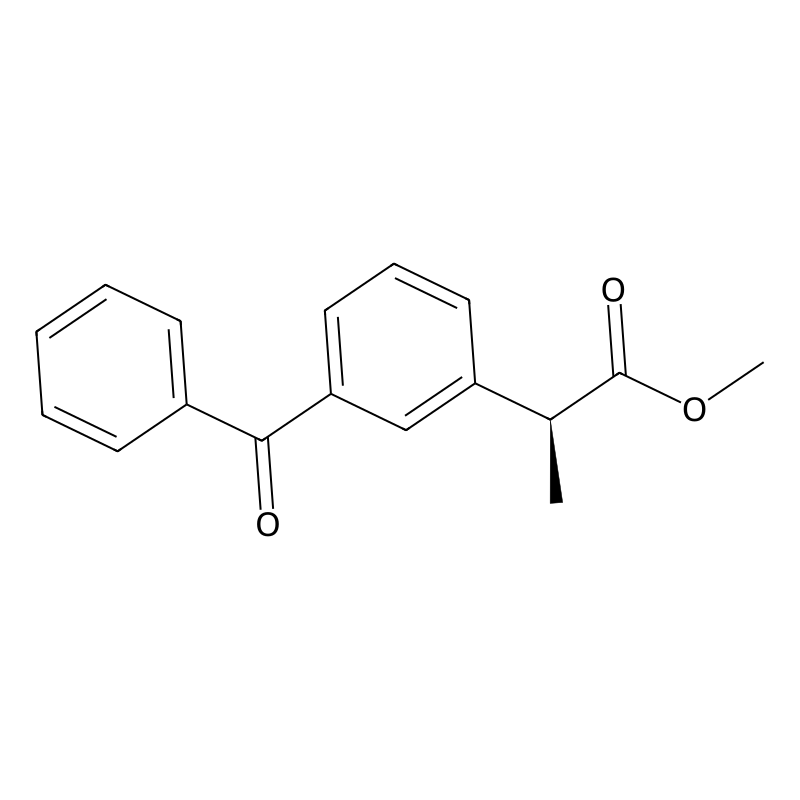

(S)-Methyl-2-(3-benzoylphenyl)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-Methyl-2-(3-benzoylphenyl)propanoate is also known as (S)-Ketoprofen Methyl Ester. It is a derivative of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen PubChem, (S)-Methyl-2-(3-benzoylphenyl)propanoate: . While the research on (S)-Methyl-2-(3-benzoylphenyl)propanoate itself is limited, its relation to ketoprofen makes it a potential candidate for further investigation.

Potential Anti-inflammatory Properties

Due to its structural similarity to ketoprofen, (S)-Methyl-2-(3-benzoylphenyl)propanoate might possess similar anti-inflammatory properties. Ketoprofen is known to inhibit the enzymes cyclooxygenase (COX)-1 and COX-2, which are involved in the production of inflammatory prostaglandins National Center for Biotechnology Information, PubChem Substance and Conformer Information on Ketoprofen, CID=3773. Research on (S)-Methyl-2-(3-benzoylphenyl)propanoate could explore its ability to inhibit COX enzymes and its potential as an anti-inflammatory agent.

Investigating Drug Delivery Systems

(S)-Methyl-2-(3-benzoylphenyl)propanoate could be a valuable tool in developing new drug delivery systems for ketoprofen. As a derivative, it may offer advantages in terms of solubility, absorption, or targeted delivery. Studies could investigate how modifying ketoprofen into (S)-Methyl-2-(3-benzoylphenyl)propanoate affects its pharmacokinetic properties National Institutes of Health, Pharmacokinetics: .

(S)-Methyl-2-(3-benzoylphenyl)propanoate, also known as (S)-methyl 2-(3-benzoylphenyl)propanoate, is an organic compound with the chemical formula C16H16O3. It is a chiral molecule, existing in two enantiomeric forms, with the (S) configuration being the biologically active form. This compound is structurally characterized by a methyl ester group attached to a propanoic acid backbone, which is further substituted with a benzoylphenyl moiety. Its unique structure contributes to its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield (S)-2-(3-benzoylphenyl)propanoic acid and methanol.

- Transesterification: This compound can react with alcohols in the presence of an acid catalyst to form new esters.

- Reduction: The ketone functionality in the benzoyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions are significant for its synthesis and modification in pharmaceutical applications.

(S)-Methyl-2-(3-benzoylphenyl)propanoate has shown notable biological activities. Research indicates that it exhibits:

- Anti-inflammatory properties: It has been evaluated for its ability to inhibit cyclooxygenase enzymes, which are involved in the inflammatory process.

- Anticancer activity: Studies have demonstrated its potential to inhibit growth in various cancer cell lines, suggesting a role in cancer therapy .

The biological effects are largely attributed to its interaction with specific protein targets involved in inflammation and tumor growth.

Several synthesis methods have been developed for (S)-Methyl-2-(3-benzoylphenyl)propanoate:

- Enzymatic Resolution: This method utilizes lipases to selectively hydrolyze one enantiomer of a racemic mixture, yielding the (S) form with high optical purity .

- Chemical Synthesis: Traditional synthetic routes involve starting from ketoprofen or related compounds, followed by esterification reactions using methanol and appropriate catalysts .

- Aromatic Substitution: The introduction of the benzoyl group can be achieved through Friedel-Crafts acylation of phenyl derivatives.

These methods highlight the versatility and efficiency of synthesizing this compound for research and pharmaceutical purposes.

(S)-Methyl-2-(3-benzoylphenyl)propanoate finds applications primarily in pharmaceuticals:

- Anti-inflammatory drugs: It serves as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

- Anticancer agents: Its potential anticancer properties make it a candidate for drug development targeting specific cancer types.

Additionally, it is utilized as a reference compound in analytical chemistry for method validation.

Interaction studies of (S)-Methyl-2-(3-benzoylphenyl)propanoate reveal its binding affinity to various biological targets. Molecular docking studies have shown that it interacts effectively with cyclooxygenase enzymes and matrix metalloproteinases, which are critical in inflammatory responses and tumor progression . These interactions are essential for understanding its mechanism of action and optimizing its therapeutic efficacy.

Several compounds share structural similarities with (S)-Methyl-2-(3-benzoylphenyl)propanoate. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ketoprofen | Propanoic acid derivative with a ketone group | Strong anti-inflammatory properties |

| Ibuprofen | Propanoic acid derivative with an isobutyl group | Widely used NSAID with analgesic effects |

| Flurbiprofen | Propanoic acid derivative with a fluorine atom | Potent anti-inflammatory activity |

| Naproxen | Propanoic acid derivative with a methoxy group | Long-lasting pain relief |

(S)-Methyl-2-(3-benzoylphenyl)propanoate stands out due to its specific enantiomeric activity and potential dual-action as both an anti-inflammatory and anticancer agent, distinguishing it from other similar compounds that may primarily focus on one therapeutic area.

The synthesis of (S)-Methyl-2-(3-benzoylphenyl)propanoate traditionally begins with ketoprofen as the primary precursor. The most fundamental approach involves the direct esterification of ketoprofen under acidic conditions. In this method, ketoprofen is treated with absolute methanol in the presence of concentrated sulfuric acid under reflux conditions to yield methyl 2-(3-benzoylphenyl)propanoate [1]. This classical method provides a reliable route with moderate yields, typically ranging from 70-85%, depending on reaction conditions and purification protocols.

An alternative traditional approach involves the conversion of ketoprofen to its corresponding acid chloride intermediate, followed by alcoholysis. Ketoprofen is first converted to 2-(3-benzoylphenyl)propanoyl chloride by treatment with thionyl chloride under controlled conditions. The reaction typically requires 6-7 hours of reflux at 60-70°C with continuous stirring [2]. The resulting acid chloride is then treated with methanol to form the desired methyl ester. This two-step process allows for better control over the reaction conditions and often provides higher purity products.

The traditional synthetic routes also encompass the use of coupling reagents for esterification. 4-Dimethylaminopyridine and N,N'-dicyclohexylcarbodiimide have been successfully employed as catalysts and coupling reagents respectively [3]. These reagents facilitate the formation of the ester bond under milder conditions compared to the acidic esterification methods, making them particularly suitable for acid-sensitive substrates or when high enantiomeric purity must be maintained.

Temperature optimization studies have shown that reaction temperatures between 60-70°C provide optimal conversion rates while minimizing racemization. The use of anhydrous conditions is crucial for preventing hydrolysis of the acid chloride intermediate and ensuring high yields. Reaction monitoring through thin-layer chromatography using iodine vapors as the detecting agent has been established as a reliable method for tracking reaction progress [2].

Enantioselective Synthesis via Chiral Resolution Techniques

Chiral resolution represents a critical methodology for obtaining enantiomerically pure (S)-Methyl-2-(3-benzoylphenyl)propanoate. The most widely employed approach involves the use of chiral resolving agents, particularly optically pure amines. (S)- or (R)-3-methyl-2-phenylbutylamine has been successfully utilized as a resolving reagent to produce diastereomeric ammonium salts [4]. The process requires the initial hydrolysis of the racemic methyl ester to form the corresponding carboxylic acid, followed by salt formation with the chiral amine.

The resolution process typically involves two cycles of recrystallization to achieve enantiomeric excess values exceeding 99% [4]. The absolute configuration of the resolved enantiomers is determined through circular dichroism spectroscopy, with (R)-ketoprofen derivatives exhibiting negative Cotton effects while (S)-ketoprofen derivatives display positive Cotton effects [4]. This spectroscopic method has proven reliable for configurational assignment and provides quantitative determination of enantiomeric excess with typical relative errors below 2% [5].

Dynamic kinetic resolution represents an advanced chiral resolution strategy that can theoretically achieve 100% conversion of racemic starting material to a single enantiomer [6]. This approach combines rapid racemization of the substrate with selective transformation of one enantiomer, allowing continuous conversion of the undesired enantiomer to the desired product. The success of dynamic kinetic resolution depends on maintaining racemization rates that are faster than or equal to the kinetic resolution rates [7].

Enzymatic resolution has emerged as an environmentally friendly alternative for chiral resolution. Candida rugosa lipase has demonstrated exceptional performance in the kinetic resolution of racemic ketoprofen derivatives, achieving enantioselectivity values of 185 with conversions of 47% and enantiomeric excess exceeding 99% [8]. The enzymatic approach operates under mild conditions and can be combined with racemization of the undesired enantiomer to improve overall yield.

The implementation of chiral auxiliaries represents another sophisticated approach to enantioselective synthesis. These temporarily attached chiral groups induce stereoselectivity during key bond-forming reactions and can be subsequently removed to yield the desired enantiomer [9]. Common chiral auxiliaries include oxazolidinones, camphor-derived systems, and pseudoephedrine-related structures, each offering specific advantages depending on the reaction conditions and substrate structure.

Phase-Transfer Catalysis in Methylation Reactions

Phase-transfer catalysis has revolutionized the methylation of carboxylic acid derivatives by enabling reactions between reactants located in different phases. In the synthesis of (S)-Methyl-2-(3-benzoylphenyl)propanoate, quaternary ammonium salts serve as phase-transfer catalysts to facilitate the transfer of nucleophilic species from aqueous phases to organic phases where methylation occurs [10]. Tetrabutylammonium bromide and benzyltriethylammonium chloride are among the most effective catalysts for these transformations.

The mechanism of phase-transfer catalysis involves the quaternary ammonium cation forming ion pairs with the carboxylate anion, rendering it soluble in organic solvents where it can undergo methylation with alkyl halides [11]. The catalyst operates in a cyclic manner, continuously transferring anions between phases and regenerating itself for subsequent catalytic cycles. This process eliminates the need for expensive organic bases and allows reactions to proceed under mild conditions.

Optimization of phase-transfer catalyzed methylation requires careful consideration of several parameters. The catalyst loading typically ranges from 1-10 mol%, with optimal performance often achieved at 5 mol% loading [11]. The choice of organic solvent significantly impacts reaction efficiency, with less polar solvents generally providing better enantioselectivity due to reduced ion pairing effects. Temperature control is crucial, as elevated temperatures can lead to racemization of the chiral center.

The water content in the reaction system must be carefully controlled to maintain optimal catalyst activity while preventing hydrolysis of reactive intermediates. Salt hydrates such as sodium sulfate decahydrate have been employed to maintain precise water content at 0.1-0.15% by volume [12]. This level of hydration is sufficient for catalyst solvation while avoiding deleterious side reactions.

Asymmetric phase-transfer catalysis represents an advanced application where chiral quaternary ammonium salts induce enantioselectivity during the methylation process [13]. Cinchonidine-derived and cinchonine-derived catalysts have shown particular promise, with molecular modeling studies revealing specific binding modes that lead to preferential formation of one enantiomer over the other [11]. These catalysts can achieve enantiomeric excess values exceeding 90% under optimized conditions.

Process Optimization for Industrial-Scale Production

Industrial-scale production of (S)-Methyl-2-(3-benzoylphenyl)propanoate requires comprehensive process optimization to ensure cost-effectiveness, environmental sustainability, and consistent product quality. Continuous flow reactors have emerged as the preferred technology for large-scale synthesis, offering superior heat and mass transfer characteristics compared to traditional batch processes [14]. These systems enable precise control of reaction parameters and facilitate real-time monitoring of critical process variables.

The implementation of Process Analytical Technology represents a cornerstone of modern pharmaceutical manufacturing optimization. Advanced analytical techniques including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and circular dichroism detection are integrated into the production process to provide real-time feedback on reaction progress and product quality [15]. Quantitative nuclear magnetic resonance spectroscopy has proven particularly valuable for purity determination, offering relative errors below 2% for both major analytes and minor impurities [5].

Solvent selection plays a crucial role in industrial process optimization, with green chemistry principles driving the adoption of environmentally benign alternatives. 2-Methyltetrahydrofuran has emerged as a preferred solvent due to its reduced environmental impact and superior process performance in many applications [16]. The use of biphasic reaction systems combining organic solvents with water has also gained popularity for facilitating product separation and reducing organic solvent consumption.

Temperature and pressure optimization requires balancing reaction kinetics with energy consumption and equipment costs. Advanced process control systems utilizing Bayesian optimization algorithms have been implemented to identify optimal reaction conditions with minimal experimentation [17]. These systems can simultaneously optimize multiple parameters including temperature, pressure, catalyst loading, and residence time to maximize yield while minimizing energy consumption and waste generation.

Scale-up considerations must address potential differences in mixing efficiency, heat transfer, and mass transfer between laboratory and industrial scales. Computational fluid dynamics modeling is increasingly employed to predict and optimize mixing patterns in large-scale reactors [15]. The implementation of continuous manufacturing principles allows for seamless scaling from laboratory to production scale without compromising product quality or process efficiency.

Quality by Design principles are integrated throughout the optimization process to ensure robust and reliable manufacturing procedures. This approach involves systematic identification of critical quality attributes, critical process parameters, and their interdependencies [15]. Design of experiments methodology is employed to establish proven acceptable ranges for all critical parameters, ensuring consistent product quality across different batches and production campaigns.

Biocatalytic processes are increasingly incorporated into industrial optimization strategies due to their high selectivity and mild operating conditions [14]. Engineered enzymes capable of catalyzing complex transformations under controlled conditions offer advantages in terms of stereoselectivity and environmental impact. The combination of biocatalytic steps with traditional chemical synthesis enables the development of hybrid processes that leverage the strengths of both approaches.

Waste minimization strategies are essential components of industrial process optimization. Solvent recovery and recycling systems are implemented to reduce raw material consumption and waste generation. The development of telescoped reaction sequences eliminates intermediate isolation steps, reducing processing time and waste while improving overall process efficiency [17]. Advanced separation technologies including membrane-based separations and continuous extraction systems further enhance process sustainability.

Enantiomeric excess determination represents a fundamental analytical challenge in stereochemistry, requiring sophisticated methodologies to distinguish between mirror-image molecular forms. The quantitative assessment of enantiomeric purity has evolved significantly, with multiple analytical approaches now available to researchers and pharmaceutical manufacturers.

High Performance Liquid Chromatography Methods

High Performance Liquid Chromatography remains the predominant technique for enantiomeric excess determination, offering exceptional sensitivity and broad applicability across diverse compound classes [1] [2]. The methodology employs specialized chiral stationary phases that facilitate differential retention of enantiomers through stereoselective interactions. Modern chiral columns utilize various chiral selectors, including cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylcarbamate), and phenylcarbamylated β-cyclodextrin derivatives [2].

The analytical protocol typically involves reversed-phase chromatographic conditions with gradient elution systems employing aqueous trifluoroacetic acid and acetonitrile mixtures. Detection limits achieve remarkable sensitivity, with ultraviolet detection capable of quantifying enantiomeric impurities at concentrations as low as 0.02 micrograms [1]. Fluorimetric detection extends this sensitivity further, while circular dichroism detection provides additional specificity for chiral compounds [1].

Contemporary method validation for chiral purity assays follows established analytical chemistry principles while addressing specific requirements for enantiomeric determinations [3]. Validation parameters encompass accuracy, precision, linearity, range, specificity, and robustness. Well-validated chiral methods demonstrate correlation coefficients exceeding 0.98, with relative errors below 5% and detection limits suitable for pharmaceutical quality control applications [3].

Gas Chromatographic Approaches

Gas chromatography provides a highly efficient alternative for enantiomeric excess determination, particularly suited for volatile and semi-volatile compounds [4] [5]. The technique predominantly employs cyclodextrin derivatives as chiral selectors, enabling separation of enantiomers through differential complexation in the gas phase [6]. Modern chiral capillary columns demonstrate exceptional resolution capabilities, with separation factors often exceeding 1.5 for well-resolved enantiomeric pairs [7].

The analytical procedure involves derivatization of target compounds to enhance volatility and thermal stability. Hydrolysis using deuterium-labeled hydrochloric acid and water, followed by derivatization as N.O.S-trifluoroacetyl isobutyl esters, enables accurate determination of enantiomeric purity in synthetic peptides [8]. Mass spectrometric detection in selected-ion monitoring mode provides exceptional specificity and sensitivity, with detection limits comparable to or superior to liquid chromatographic methods [8].

Spectroscopic Methodologies

Nuclear Magnetic Resonance spectroscopy offers unique advantages for enantiomeric excess determination through its ability to provide structural information alongside stereochemical analysis [9] [10]. Recent developments have introduced direct chiral discrimination capabilities, eliminating the traditional requirement for chiral solvating agents or derivatization [11] [10]. The innovative approach employs double-resonant radiofrequency detectors sensitive to both electric and magnetic dipoles, enabling differentiation between enantiomers through parity-dependent tensor effects [10].

Traditional Nuclear Magnetic Resonance methodologies rely on chiral derivatizing agents to convert enantiomers into diastereomers, which exhibit distinct chemical shifts [12]. Common derivatizing agents include α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) and related compounds that form covalent bonds with target molecules [12]. The method provides reliable enantiomeric excess determination with accuracies typically within 1-2% of true values [9].

Electrophoretic Separation Techniques

Capillary Electrophoresis has emerged as a powerful tool for chiral separations, offering distinct advantages including high efficiency, minimal sample volume requirements, and rapid analysis times [13] [14]. The technique operates through differential migration of charged species in an electric field, with chiral discrimination achieved through addition of chiral selectors to the background electrolyte [15].

Commonly employed chiral selectors include cyclodextrin derivatives, which form transient complexes with enantiomers through host-guest interactions [13]. The method demonstrates exceptional versatility, with successful applications spanning pharmaceuticals, amino acids, and various organic compounds [16]. Detection limits approach 10-20 nanograms per well, making the technique suitable for trace-level analysis [17].

Optical Methods

Circular Dichroism spectroscopy provides a direct approach to enantiomeric excess determination without requiring chemical modification of target compounds [18] [19]. The technique measures differential absorption of left- and right-circularly polarized light, with the g-factor (ratio of circular dichroism to total absorbance) serving as a quantitative measure of enantiomeric composition [20].

Modern applications employ High Performance Liquid Chromatography coupled with Circular Dichroism detection, enabling separation of complex mixtures while providing chiral-specific detection [21] [20]. The methodology demonstrates exceptional utility for pharmaceutical quality control, with detection capabilities suitable for regulatory compliance [20]. Studies have shown that enantiomeric excess can be determined with errors typically less than 1%, provided appropriate calibration standards are available [20].

Diastereomeric Salt Formation for Optical Resolution

Diastereomeric salt formation represents the most classical and widely applied method for optical resolution of racemic mixtures [22] [23]. The technique exploits the fundamental principle that diastereomeric salts, unlike enantiomers, possess different physical and chemical properties that enable separation through conventional crystallization processes.

Thermodynamic Principles

The formation of diastereomeric salts operates according to well-established thermodynamic principles, with the separation efficiency determined by the stability difference between the two possible diastereomeric forms [22] [23]. The thermodynamic equilibrium model provides a framework for determining optimal parameters for salt formation, including temperature, solvent composition, and stoichiometric ratios [22].

The effectiveness of optical resolution depends critically on the solubility difference between diastereomeric salts, which correlates directly with their relative stability in the solid phase [23]. Chiral molecules with similar constitutions but different stereochemical arrangements form crystalline phases with distinct stability characteristics. The stability difference serves as the fundamental basis for separability, though it should be noted that in many cases, the stability difference is small and diastereomers cannot be effectively separated [23].

Conformational Analysis and Structural Factors

The molecular basis of diastereomeric salt discrimination has been extensively studied through single crystal X-ray diffraction analysis and computational chemistry approaches [23] [24]. Crystal structure analysis reveals that weak hydrogen bonding interactions, particularly C-H...O and N-H...O bonds, play crucial roles in determining the relative stability of diastereomeric pairs [23].

Conformational analysis of diastereomeric salt structures demonstrates that the chiral recognition mechanism depends on the three-dimensional arrangement of functional groups and the resulting intermolecular interactions [24]. The less soluble diastereomeric salt typically forms a more stable supramolecular structure through enhanced hydrogen bonding networks [24]. These interactions include both conventional hydrogen bonds and weaker C-H...π interactions that contribute to the overall stability difference [23].

Experimental Optimization

The optimization of diastereomeric salt formation requires systematic investigation of multiple parameters, including temperature, solvent selection, and reaction stoichiometry [25]. Recent methodological advances have introduced multicomponent system characterization approaches that enable rapid identification of optimal conditions [25]. The method involves measurement of solubility phase diagrams at various temperatures, allowing identification of temperature pairs with similar selectivity along defined purity lines [25].

Solvent selection profoundly influences the crystallization behavior and final purity of diastereomeric salts [26]. The optical rotation properties of diastereomeric salts demonstrate significant solvent dependence, with dielectric constants playing a particularly important role in systems exhibiting dielectrically controlled resolution phenomena [26]. Studies have shown that diastereomeric salts of certain amine-carboxylic acid systems exhibit large differences in optical rotation values and substantial solvent dependency [26].

Resolution Efficiency and Kinetic Factors

The efficiency of diastereomeric salt resolution depends not only on thermodynamic factors but also on kinetic considerations that affect the crystallization process [23]. In certain systems, equilibrium establishment occurs slowly, and the system may not reach equilibrium during the resolution timeframe. This kinetic behavior can lead to time-dependent resolution results, where the enantiomeric excess of the product changes significantly with crystallization time [23].

The crystal growth rates of diastereomeric salts can differ substantially, leading to preferential crystallization of one diastereomer over time [23]. This phenomenon can be exploited to improve resolution efficiency, as demonstrated in studies where time-dependent effects resulted in higher optical purity than expected based solely on thermodynamic considerations [23]. The effect is particularly pronounced when the more stable diastereomer exhibits enhanced transverse crystal growth promoted by specific intermolecular interactions [23].

Achiral Additives and Enhancement Strategies

The introduction of achiral compounds can favorably influence optical resolution processes through modification of the physicochemical properties of diastereomeric associations [23]. Although diastereomeric salts possess inherently different properties that enable discrimination in achiral environments, the addition of achiral agents can alter the ratio of diastereomers in precipitates through selective interactions [23].

This approach remains underutilized despite its potential for improving resolution efficiency. Systematic investigation of interactions between diastereomers and achiral molecules may provide opportunities for developing enhanced resolution methodologies [23]. The mechanism involves modification of the crystallization environment to favor precipitation of the desired diastereomer while maintaining the less stable form in solution [23].

Circular Dichroism Spectroscopy for Configuration Verification

Circular Dichroism spectroscopy serves as a powerful analytical tool for configuration verification in chiral compounds, providing direct access to stereochemical information without requiring chemical modification [18] [19]. The technique measures the differential absorption of left- and right-circularly polarized light, with the resulting circular dichroism spectrum providing a unique fingerprint for each enantiomeric form.

Theoretical Foundation

The fundamental principle of Circular Dichroism spectroscopy relies on the differential interaction of circularly polarized light with chiral molecules [27]. The circular dichroism is measured as the difference in absorbance between left and right circularly polarized light, expressed mathematically as ΔA = AL - AR, where AL and AR represent the absorbances of left and right circularly polarized light, respectively [27].

The molar circular dichroism (Δε) provides a concentration-independent measure of the chiral response, calculated as the difference between molar absorption coefficients for left and right circularly polarized light [27]. This parameter serves as a fundamental property of chiral compounds, analogous to molar absorptivity in conventional ultraviolet-visible spectroscopy [27].

Instrumental Methodology

Modern Circular Dichroism spectrophotometers employ sophisticated optical systems to generate and detect circularly polarized light [28]. The instrumentation typically utilizes a photoelastic modulator to convert linearly polarized light into circularly polarized light through stress-induced birefringence in a quartz element [28]. The photoelastic modulator operates at frequencies around 50 kilohertz, creating alternating circular polarization states that enable measurement of the differential absorption [28].

The detection system measures the ratio of alternating current corresponding to the intensity difference between left and right circularly polarized light to the direct current representing the average intensity [29]. Most instruments operate in a variable high-tension mode where the photomultiplier voltage is adjusted to maintain constant direct current, with the circular dichroism signal approximated as the ratio of alternating current to direct current [29].

Configuration Determination Protocol

The determination of absolute configuration using Circular Dichroism spectroscopy follows a systematic protocol involving spectrum acquisition, analysis, and comparison with reference data [18]. The process begins with recording the circular dichroism spectrum of the target compound under standardized conditions, typically using a 1-centimeter pathlength cell at controlled temperature [18].

Spectral analysis focuses on identification of major absorption bands and their corresponding ellipticity values, which provide information about the stereochemical environment of chromophoric groups [18]. The configuration assignment relies on comparison with circular dichroism spectra of compounds with known configurations, either from literature sources or reference standards [18].

Pharmaceutical Applications

Circular Dichroism spectroscopy has found extensive application in pharmaceutical analysis, particularly for enantiomeric impurity detection and quality control [20]. The technique enables quantitative determination of enantiomeric composition through measurement of the g-factor, defined as the ratio of circular dichroism to total absorbance [20]. Deviations in the g-factor from that of a pure enantiomer indicate the presence of the opposite enantiomer [20].

High Performance Liquid Chromatography coupled with Circular Dichroism detection provides a powerful combination for pharmaceutical analysis, enabling separation of complex mixtures while providing chiral-specific detection [20]. This approach has been successfully applied to United States Pharmacopeia methods without modification, demonstrating its compatibility with existing regulatory frameworks [20]. The methodology shows particular promise for impurity analysis, with detection capabilities suitable for regulatory compliance requirements [20].

Vibrational Circular Dichroism

Vibrational Circular Dichroism extends the principles of electronic circular dichroism to the mid-infrared spectral region, providing access to fundamental vibrational transitions [30]. The technique measures the differential absorption of left and right circularly polarized infrared light, with the resulting spectra providing highly specific information about molecular chirality [30].

The methodology employs quantum mechanical calculations to predict vibrational circular dichroism spectra, enabling assignment of absolute configuration through comparison with experimental data [30]. The approach has demonstrated remarkable success for determination of absolute configuration in complex organic molecules, including natural products and pharmaceutical compounds [30]. The technique offers particular advantages for molecules lacking suitable chromophores for electronic circular dichroism analysis [30].

Accuracy and Precision Considerations

The accuracy and precision of Circular Dichroism-based configuration verification depend critically on the quality of both measured spectra and reference structures [19]. Systematic studies have identified intensity scaling errors and non-secondary structure contributions as primary sources of inaccuracy in circular dichroism measurements [19]. These factors can lead to overestimated model errors during configuration verification [19].

Recent methodological improvements have addressed these limitations through development of re-scaling algorithms and correction factors for non-specific contributions [19]. The enhanced approaches have been implemented in modern analysis software packages, providing improved accuracy for configuration verification applications [19]. These advances have significantly enhanced the reliability of circular dichroism spectroscopy for pharmaceutical and analytical applications [19].